molecular formula C7H6BrN3S B11868970 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine

Cat. No.: B11868970
M. Wt: 244.11 g/mol
InChI Key: FINBWKDKYDQUBH-UHFFFAOYSA-N
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Description

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine is a heterocyclic compound with the molecular formula C7H6BrN3S. It is part of the imidazo[1,5-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-imidazole-4-carboxamide with bromine and methylthiolating agents. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of cancer cells or microbes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methylthio groups make it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

8-bromo-5-methylsulfanylimidazo[1,5-c]pyrimidine

InChI

InChI=1S/C7H6BrN3S/c1-12-7-10-2-5(8)6-3-9-4-11(6)7/h2-4H,1H3

InChI Key

FINBWKDKYDQUBH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C2=CN=CN21)Br

Origin of Product

United States

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